![molecular formula C17H19NO4 B12903997 Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- CAS No. 828277-21-0](/img/structure/B12903997.png)
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a furoquinoline core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing furo[2,3-h]quinolin-2(1H)-one derivatives involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction typically occurs in refluxing acetonitrile under an inert atmosphere using 1,1,3,3-tetramethylguanidine (TMG) as a base . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Furo[2,3-h]quinolin-2(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
Furo[3,2-h]quinoline: Another furoquinoline derivative with a different substitution pattern.
Quinolin-2(1H)-one: A simpler quinoline derivative without the furo ring.
Dihydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties
属性
| 828277-21-0 | |
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3 |
InChI 键 |
MOSRASLWPQCBAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


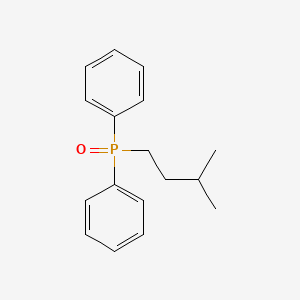
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
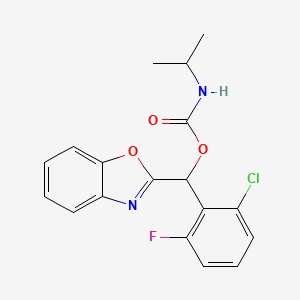
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/no-structure.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
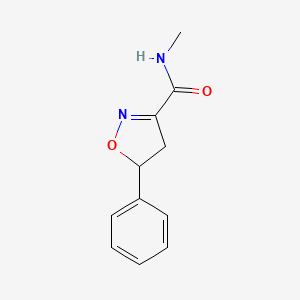
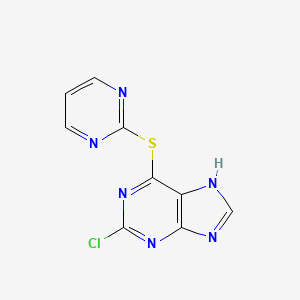
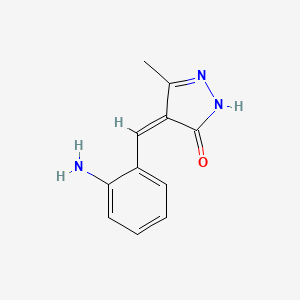

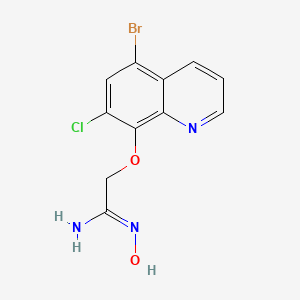
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
